chemical structure and properties of 3-(Butane-1-sulfonyl)phenylboronic acid
chemical structure and properties of 3-(Butane-1-sulfonyl)phenylboronic acid
Structure, Properties, and Application in Medicinal Chemistry
Executive Summary
3-(Butane-1-sulfonyl)phenylboronic acid (CAS: 2377611-73-7) is a specialized organoboron building block characterized by a meta-substituted sulfone moiety.[1] In drug discovery, this compound serves as a critical reagent for introducing the n-butylsulfonyl pharmacophore via Suzuki-Miyaura cross-coupling. Its unique structural features—combining a lipophilic butyl chain with a polar, electron-withdrawing sulfonyl group—make it an invaluable tool for probing hydrophobic pockets adjacent to hydrogen-bonding sites in protein targets.
This guide details the physicochemical profile, synthetic pathways, and optimized coupling protocols for this compound, designed for researchers requiring high-fidelity incorporation of sulfone motifs into complex scaffolds.
Part 1: Chemical Identity and Physicochemical Profile[2][3]
IUPAC Name: [3-(Butane-1-sulfonyl)phenyl]boronic acid
CAS Number: 2377611-73-7
Molecular Formula:
1.1 Electronic Structure and Hammett Effects
The reactivity of this boronic acid is governed by the electron-withdrawing nature of the sulfonyl group at the meta position.
-
Hammett Constant (
): The sulfonyl group ( ) has a Hammett constant of approximately 0.60–0.68 . This strong electron-withdrawing effect decreases the electron density on the aromatic ring. -
Lewis Acidity: The electron deficiency induced by the meta-sulfone increases the Lewis acidity of the boron center compared to phenylboronic acid. This facilitates the formation of the boronate "ate" complex (the active species in transmetalation) but also renders the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) under harsh basic conditions.
-
Lipophilicity: The n-butyl chain adds significant lipophilicity (
value approx. 2.0) compared to a methyl sulfone, enabling the molecule to penetrate cell membranes more effectively and interact with hydrophobic domains in target proteins.
1.2 Solubility and Stability
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, MeOH, THF). Limited solubility in non-polar hydrocarbons (Hexanes) and cold water.
-
Stability: As an electron-deficient boronic acid, it is prone to protodeboronation in the presence of strong bases and high temperatures. Storage at 2–8°C under inert atmosphere is recommended to prevent dehydration to the boroxine trimer.
Part 2: Synthetic Pathway (Mechanistic Causality)
While commercially available, in-house synthesis is often required for isotopic labeling or analog generation. The most robust route avoids direct sulfonation of the boronic acid (which is incompatible with the B-C bond). Instead, a "Bottom-Up" approach via the aryl bromide is preferred.
2.1 Synthesis Workflow
The synthesis proceeds in three distinct phases, designed to isolate the oxidation step from the sensitive boron installation.
-
S-Alkylation: Nucleophilic substitution of 1-bromobutane by 3-bromobenzenethiol.
-
Oxidation: Chemoselective oxidation of the sulfide to the sulfone using m-CPBA or Oxone.
-
Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to the boronic ester, followed by hydrolysis.
Self-Validating Checkpoint: The oxidation step (Step 2) must be monitored by
Figure 1: Step-wise synthetic route ensuring functional group compatibility.
Part 3: Experimental Protocol (Suzuki-Miyaura Coupling)
Context: Electron-deficient boronic acids like 3-(butane-1-sulfonyl)phenylboronic acid react slower in the transmetalation step than electron-rich analogs. Standard conditions (e.g.,
3.1 Optimized Coupling Protocol
Reagents:
-
Aryl Halide (1.0 equiv)
-
3-(Butane-1-sulfonyl)phenylboronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) - Chosen for stability and large bite angle. -
Base:
(3.0 equiv) - Anhydrous phosphate is milder than carbonates, reducing protodeboronation. -
Solvent: 1,4-Dioxane/Water (4:1) - Water is essential for the boronate formation.
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or Schlenk flask with the aryl halide, boronic acid,
, and . -
Inerting: Seal the vessel and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-Dioxane and water via syringe.
-
Reaction: Heat to 80°C (oil bath) or 100°C (microwave, 30 min).
-
Validation (TLC/LCMS): Monitor the disappearance of the aryl halide.
-
Troubleshooting: If the aryl halide remains but boronic acid is consumed, protodeboronation has occurred. Switch to a non-aqueous base system (e.g., CsF in Toluene) or increase catalyst loading.
-
3.2 Catalytic Cycle & Mechanistic Insight
The sulfonyl group renders the boron center more Lewis acidic. This accelerates the formation of the hydroxyboronate species (
Figure 2: Suzuki-Miyaura catalytic cycle. The Transmetalation step (Red) is critical for sulfonyl-substituted boronic acids.
Part 4: Applications in Drug Discovery
4.1 Pharmacophore Utility
The 3-(butane-1-sulfonyl)phenyl moiety acts as a versatile "linker-binder":
-
Hydrogen Bonding: The sulfonyl oxygens (
) act as weak hydrogen bond acceptors (HBAs), often interacting with backbone amides in the target protein's binding pocket. -
Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (susceptible to hydrolysis), the sulfone group is metabolically robust.
-
Lipophilic Scanning: The n-butyl chain probes the depth of hydrophobic pockets. In SAR studies, this reagent is often compared against methyl- and ethyl-sulfonyl analogs to optimize van der Waals interactions.
4.2 Data Summary: Comparison of Sulfonyl Boronic Acids
| Substituent (R) | Lipophilicity ( | Hammett ( | Primary Utility |
| Methyl ( | -1.63 | 0.60 | Polar contacts, solubility enhancement |
| Ethyl ( | -1.09 | 0.62 | Steric probing, slight lipophilicity increase |
| n-Butyl ( | ~0.0 | 0.64 | Hydrophobic pocket filling, membrane permeability |
| Phenyl ( | +0.27 | 0.62 |
Table 1: Comparison of common sulfonyl-phenylboronic acid building blocks. The n-butyl variant offers a balanced profile of electron withdrawal and lipophilicity.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Retrieved from [Link]
